molecular formula C4H4Br2N2O B12986199 4,5-Dibromo-1,6-dihydropyridazin-3(2H)-one

4,5-Dibromo-1,6-dihydropyridazin-3(2H)-one

Cat. No.: B12986199
M. Wt: 255.90 g/mol
InChI Key: NYBYGRQGQAJGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromo-1,6-dihydropyridazin-3(2H)-one is a brominated heterocyclic compound. Heterocyclic compounds are widely studied due to their diverse chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of bromine atoms in the compound can significantly influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-1,6-dihydropyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor. The reaction conditions may include the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1,6-dihydropyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, leading to the formation of a dihydropyridazinone derivative.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide (DMF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridazinone derivative, while reduction can yield a non-brominated dihydropyridazinone.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as flame retardants or polymers.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1,6-dihydropyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-1,6-dihydropyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of bromine.

    4,5-Diiodo-1,6-dihydropyridazin-3(2H)-one: Similar structure but with iodine atoms instead of bromine.

    1,6-Dihydropyridazin-3(2H)-one: The non-halogenated parent compound.

Uniqueness

4,5-Dibromo-1,6-dihydropyridazin-3(2H)-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro, iodo, and non-halogenated counterparts. Bromine atoms can enhance the compound’s lipophilicity, making it more likely to interact with biological membranes and targets.

Properties

Molecular Formula

C4H4Br2N2O

Molecular Weight

255.90 g/mol

IUPAC Name

4,5-dibromo-2,3-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C4H4Br2N2O/c5-2-1-7-8-4(9)3(2)6/h7H,1H2,(H,8,9)

InChI Key

NYBYGRQGQAJGOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)NN1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.